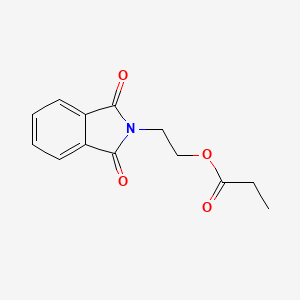![molecular formula C16H15FN4OS B12129987 3-(2-Fluorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12129987.png)
3-(2-Fluorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group and a methoxyphenylmethylthio group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Methoxyphenylmethylthio Group: This step involves the reaction of the triazole intermediate with a methoxyphenylmethylthiol compound under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methoxyphenylmethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring or aromatic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.
Biological Research: The compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or polymer additives.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The exact pathways depend on the biological context but may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-N-(3-methoxyphenyl)-2-propenamide
- 2-(4-Fluorophenyl)-3-(3-methoxyphenyl)acrylonitrile
Uniqueness
- Structural Features : The presence of both a fluorophenyl group and a methoxyphenylmethylthio group in the triazole ring makes this compound unique compared to other triazole derivatives.
- Biological Activity : Its specific combination of functional groups may confer unique biological activities, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C16H15FN4OS |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15FN4OS/c1-22-12-8-6-11(7-9-12)10-23-16-20-19-15(21(16)18)13-4-2-3-5-14(13)17/h2-9H,10,18H2,1H3 |
InChI Key |
JBIPEWDACJMRIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12129905.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12129908.png)
![2-(5-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12129928.png)
![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12129931.png)

![3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione}](/img/structure/B12129939.png)

![1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol](/img/structure/B12129948.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(pentyloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12129962.png)
![(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide](/img/structure/B12129976.png)
![2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl) acetamide](/img/structure/B12129977.png)

![4-[2-(7H-purin-6-ylamino)ethyl]benzenesulfonamide](/img/structure/B12129986.png)
